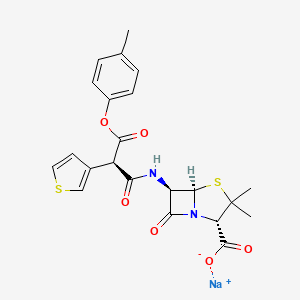
Ticarcillin cresyl sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ticarcillin Cresyl Sodium is a semisynthetic antibiotic derived from penicillin. It belongs to the class of carboxypenicillins and is known for its broad-spectrum bactericidal activity against various gram-positive and gram-negative aerobic and anaerobic bacteria. It is particularly effective against Pseudomonas aeruginosa and Proteus vulgaris .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ticarcillin Cresyl Sodium involves the reaction of 3-thiophene malonic acid with pivaloyl chloride in the presence of triethylamine to form a mixed anhydride. This intermediate is then reacted with 6-aminopenicillanic acid to yield Ticarcillin .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is usually provided as a white or pale-yellow powder that is highly soluble in water .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are not commonly employed in its typical applications.
Reduction: Reduction reactions are also possible but are not a primary focus in its use.
Substitution: The compound can undergo substitution reactions, particularly involving the β-lactam ring, which is crucial for its antibiotic activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like nucleophiles can attack the β-lactam ring, leading to various substitution products.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted β-lactam derivatives.
Wissenschaftliche Forschungsanwendungen
Ticarcillin Cresyl Sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving β-lactam antibiotics.
Biology: Employed in molecular biology to test the uptake of marker genes into bacteria.
Medicine: Used to treat bacterial infections, particularly those caused by gram-negative bacteria.
Industry: Utilized in the production of antibiotics and other pharmaceutical products.
Wirkmechanismus
Ticarcillin Cresyl Sodium exerts its effects by preventing the cross-linking of peptidoglycan during bacterial cell wall synthesis. This inhibition leads to cell death when the bacteria attempt to undergo cell division. The compound targets penicillin-binding proteins, which are essential for cell wall synthesis in bacteria .
Similar Compounds:
Carbenicillin: Another carboxypenicillin with similar antibacterial activity but less effective against Pseudomonas aeruginosa.
Ampicillin: A broad-spectrum penicillin that is less effective against gram-negative bacteria compared to this compound.
Piperacillin: A ureidopenicillin with a broader spectrum of activity, including effectiveness against Pseudomonas aeruginosa.
Uniqueness: this compound is unique in its enhanced activity against Pseudomonas aeruginosa and its ability to prevent the appearance of satellite colonies in molecular biology applications. Its combination with β-lactamase inhibitors like clavulanic acid further enhances its effectiveness against β-lactamase-producing bacteria .
Eigenschaften
CAS-Nummer |
59070-06-3 |
|---|---|
Molekularformel |
C22H21N2NaO6S2 |
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-3-(4-methylphenoxy)-3-oxo-2-thiophen-3-ylpropanoyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C22H22N2O6S2.Na/c1-11-4-6-13(7-5-11)30-21(29)14(12-8-9-31-10-12)17(25)23-15-18(26)24-16(20(27)28)22(2,3)32-19(15)24;/h4-10,14-16,19H,1-3H3,(H,23,25)(H,27,28);/q;+1/p-1/t14-,15-,16+,19-;/m1./s1 |
InChI-Schlüssel |
JNUHVWONFHNMHH-UVKKPQQBSA-M |
Isomerische SMILES |
CC1=CC=C(C=C1)OC(=O)[C@H](C2=CSC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] |
SMILES |
CC1=CC=C(C=C1)OC(=O)C(C2=CSC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(=O)C(C2=CSC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






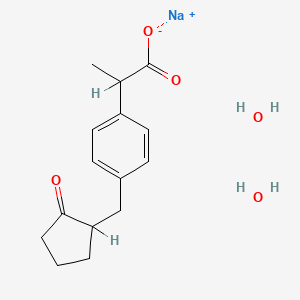
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-, potassium salt (1:1), (2S,5R,6R)-](/img/structure/B1260915.png)
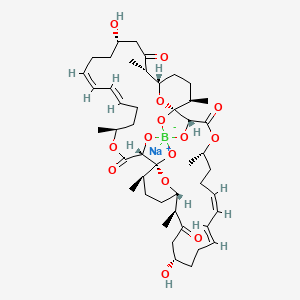
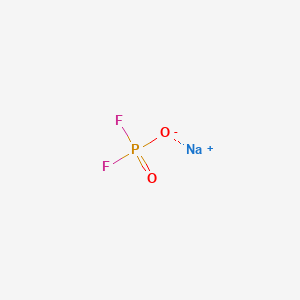
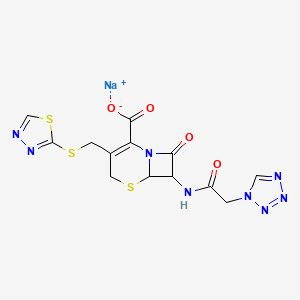
![(2E,4E,6E,8E,12E,18E,20E,22E,24E,26E,38E,48E)-56-amino-15,17,33,35,37,41,43,45,47,51,53-undecahydroxy-N-(2-hydroxy-5-oxocyclopenten-1-yl)-14,16,30-trimethyl-31-oxo-29-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexapentaconta-2,4,6,8,12,18,20,22,24,26,38,48-dodecaenamide](/img/structure/B1260920.png)
![10-[2-(4-methoxyphenyl)-2-oxoethylidene]anthracen-9(10H)-one](/img/structure/B1260922.png)
![methyl 8-oxo-8-[(2E)-2-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentylidene]hydrazinyl]octanoate](/img/structure/B1260924.png)
![N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide](/img/structure/B1260925.png)
![4-[2-Cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid](/img/structure/B1260926.png)
![Bis[1-deoxy-1-(methylammonio)-D-glucitol] 3,3'-(adipoyldiimino)bis[2,4,6-triiodo-5-(N-methylcarbamoyl)benzoate]](/img/structure/B1260932.png)